molecular formula C23H19N5O3S B12458354 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B12458354
M. Wt: 445.5 g/mol
InChI Key: MAISYWVJRFYJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole moiety linked to a phthalazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The phthalazine moiety can be introduced through a nucleophilic aromatic substitution reaction, where the benzimidazole derivative reacts with a suitable phthalazine precursor under reflux conditions in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The phthalazine ring can be reduced to form dihydrophthalazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of the phthalazine ring can produce dihydrophthalazine derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function. The phthalazine ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.

    Phthalazine derivatives: These compounds contain the phthalazine ring and exhibit similar chemical reactivity.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is unique due to the combination of the benzimidazole and phthalazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C23H19N5O3S/c1-14-10-11-15(22-16-6-2-3-7-17(16)23(29)28-27-22)12-20(14)32(30,31)24-13-21-25-18-8-4-5-9-19(18)26-21/h2-12,24H,13H2,1H3,(H,25,26)(H,28,29)

InChI Key

MAISYWVJRFYJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.